N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
Overview
Description
“N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine” is a chemical compound with the molecular formula C17H21N5O2S . It is also known by the synonyms AVN-492 and 1220646-23-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The molecule has several substituents, including three methyl groups, a dimethylamino group, and a phenylsulfonyl group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 359.45 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 88 Ų . The exact mass and the monoisotopic mass of the compound are both 359.14159610 g/mol .Scientific Research Applications
Antimicrobial Applications
Research has explored the incorporation of pyrimidine derivatives, such as 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine-2,7-diamine, into polyurethane varnishes and printing ink pastes for antimicrobial effects. These coatings exhibited strong antimicrobial activity against various microbial strains (El‐Wahab et al., 2015).
Serotonin Receptor Antagonism
Studies on pyrazolo[1,5-a]pyrimidine derivatives as 5-HT6 receptor antagonists have been conducted. These compounds showed potential for the treatment of central nervous system (CNS) diseases. Certain pyridine-substituted derivatives demonstrated therapeutic significance (Ivashchenko et al., 2012).
Synthesis and Antimicrobial Evaluation
Novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety were synthesized. These demonstrated antimicrobial activities exceeding that of reference drugs, indicating their potential in medical applications (Alsaedi et al., 2019).
Aurora-A Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as Aurora-A kinase inhibitors. Compounds like 2,7-Diphenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine exhibited significant in vitro anti-tumor results, suggesting potential in cancer treatment (Shaaban et al., 2011).
Anti-inflammatory and Analgesic Activities
Pyrazolo[1,5-a]pyrimidine derivatives were also synthesized for analgesic and anti-inflammatory applications. Some derivatives showed higher activity than established drugs like indomethacin, pointing towards potential medical applications (Shaaban et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPEHMSSOEYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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